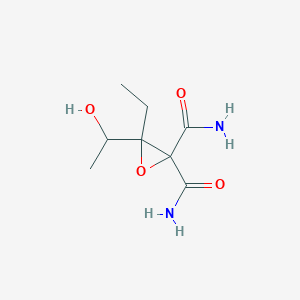
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is an organic compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of carbamoyl, epoxy, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane typically involves the reaction of ethyl-3-hydroxybutanoate with carbamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the epoxy ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamoyl group and the epoxy ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The epoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted products with nucleophiles
科学的研究の応用
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane involves its interaction with various molecular targets and pathways. The epoxy ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 1,1-Dicarbamoyl-1,2-epoxy-2-methyl-3-hydroxybutane
- 1,1-Dicarbamoyl-1,2-epoxy-2-propyl-3-hydroxybutane
- 1,1-Dicarbamoyl-1,2-epoxy-2-butyl-3-hydroxybutane
Uniqueness
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both carbamoyl and epoxy groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various applications.
特性
IUPAC Name |
3-ethyl-3-(1-hydroxyethyl)oxirane-2,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-3-7(4(2)11)8(14-7,5(9)12)6(10)13/h4,11H,3H2,1-2H3,(H2,9,12)(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGNGVQZIBBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(O1)(C(=O)N)C(=O)N)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














